3-(2-Isopropylphenyl)propanoyl chloride
Description
3-(2-Isopropylphenyl)propanoyl chloride is an acyl chloride derivative featuring a propanoyl chloride backbone substituted with a 2-isopropylphenyl group at the third carbon. This aromatic substituent introduces steric and electronic effects that differentiate it from simpler acyl chlorides. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for forming esters, amides, and other derivatives via nucleophilic acyl substitution. The isopropyl group on the phenyl ring may influence its stability, reactivity, and applications compared to analogous compounds .
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-(2-propan-2-ylphenyl)propanoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RKVLCCNSCFCRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Propionyl Chloride (Propanoyl Chloride, CAS 79-03-8)
Structural Differences :
- Propionyl chloride (CH₃CH₂COCl) lacks aromatic substituents, making it smaller and less sterically hindered.
- 3-(2-Isopropylphenyl)propanoyl chloride incorporates a bulky 2-isopropylphenyl group, which increases steric hindrance and may reduce reactivity toward nucleophiles.
Market and Handling :
- Propionyl chloride is produced globally, with key manufacturers in Europe, Asia, and North America. Its market is driven by demand in agrochemicals and pharmaceuticals .
Aromatic Acyl Chlorides: 3-(2-(Chlorocarbonyl)phenyl)propanoate
Substituent Effects :
- The ortho-substitution in both compounds introduces steric effects, but the isopropyl group in this compound may further hinder nucleophilic attack compared to the methoxy group in 3-(2-(chlorocarbonyl)phenyl)propanoate.
Bulky Acyl Chlorides: tert-Butyl-Substituted Derivatives
Reaction Pathways :
- demonstrates that tert-butyl-substituted phenols react with thionyl chloride to form oxidative condensation products (e.g., biphenyls and diphenoquinones) rather than the expected acyl chloride .
- This suggests that highly bulky groups (e.g., tert-butyl) promote redox pathways, whereas smaller substituents like isopropyl may allow acyl chloride formation under controlled conditions.
Stability Considerations :
- Steric bulk from tert-butyl or isopropyl groups can stabilize the acyl chloride against hydrolysis but may also increase susceptibility to thermal decomposition or side reactions.
Data Table: Key Properties and Reactivity
| Compound | Molecular Weight (g/mol) | Reactivity with Nucleophiles | Stability to Hydrolysis | Key Applications |
|---|---|---|---|---|
| Propionyl chloride | 92.52 | High | Low | Agrochemicals, polymers |
| 3-(2-Isopropylphenyl)propanoyl Cl | ~210.7 (estimated) | Moderate (steric hindrance) | Moderate | Specialty synthesis |
| 3-(2-(Chlorocarbonyl)phenyl)propanoate | ~228.6 | High (electron-withdrawing) | Low | Pharmaceutical intermediates |
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